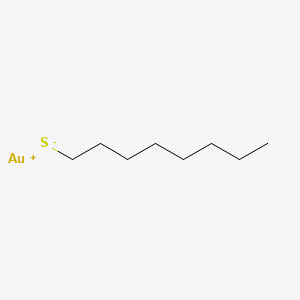
Gold octanethiolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gold octanethiolate is a chemical compound with the molecular formula C8H17AuS and a molecular weight of 342.25 g/mol. It is composed of a gold atom bonded to an octanethiolate group, which is a sulfur-containing organic molecule. This compound is known for its unique properties and applications in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: Gold octanethiolate can be synthesized through the reaction of gold chloride (AuCl3) with octanethiol (C8H17SH) in the presence of a reducing agent such as sodium borohydride (NaBH4). The reaction typically takes place in an organic solvent like ethanol or methanol at room temperature.
Industrial Production Methods: In an industrial setting, this compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves careful control of reaction parameters such as temperature, pH, and concentration of reactants to achieve consistent quality.
化学反応の分析
Types of Reactions: Gold octanethiolate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or nitric acid (HNO3).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or hydrazine (N2H4).
Substitution: Substitution reactions involve replacing the thiolate group with other functional groups, which can be achieved using various reagents depending on the desired product.
Major Products Formed:
Oxidation Products: Gold oxide compounds.
Reduction Products: Reduced gold species.
Substitution Products: Various substituted gold compounds depending on the reagent used.
科学的研究の応用
Gold octanethiolate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of gold nanoparticles and other gold-based materials.
Biology: Employed in the study of cell membranes and interactions with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems and diagnostic applications.
Industry: Utilized in the development of sensors, catalysts, and electronic devices.
作用機序
The mechanism by which gold octanethiolate exerts its effects involves its interaction with various molecular targets and pathways. The thiolate group can bind to gold surfaces, forming self-assembled monolayers (SAMs) that are used in sensor technology and surface modification. The gold core can also interact with biological molecules, influencing cellular processes and pathways.
類似化合物との比較
Gold nanoparticles
Gold sulfide
Gold halides
特性
CAS番号 |
67939-82-6 |
|---|---|
分子式 |
C8H17AuS |
分子量 |
342.25 g/mol |
IUPAC名 |
gold(1+);octane-1-thiolate |
InChI |
InChI=1S/C8H18S.Au/c1-2-3-4-5-6-7-8-9;/h9H,2-8H2,1H3;/q;+1/p-1 |
InChIキー |
NXXPCKKHXAOGCX-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCC[S-].[Au+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Sodium;[(oxido-oxo-sulfooxy-lambda6-sulfanylidene)amino]oxymethane](/img/structure/B15346886.png)

![Barium bis[6-chloro-4-[(2-hydroxy-1-naphthyl)azo]toluene-3-sulfonate]](/img/structure/B15346893.png)
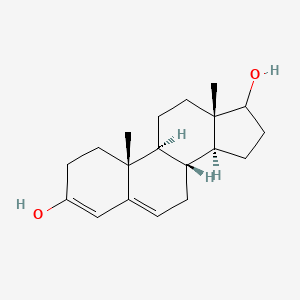
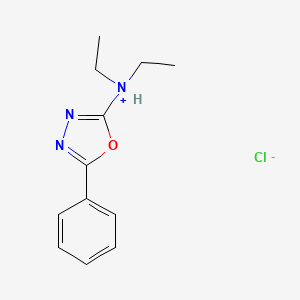
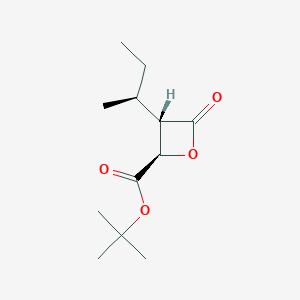

![2-[4-[2-(4-methylbenzoyl)oxyethyl]piperazin-1-yl]ethyl 4-methylbenzoate;dihydrochloride](/img/structure/B15346925.png)
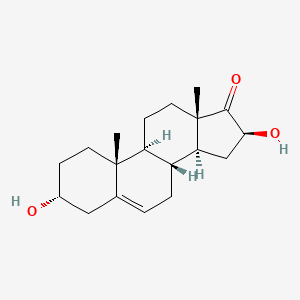
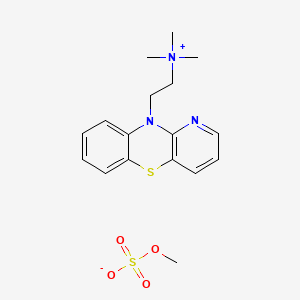
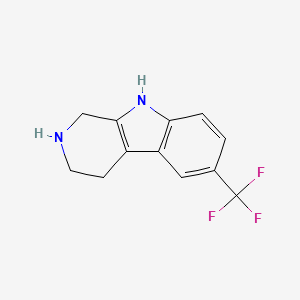
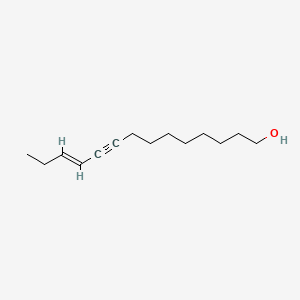
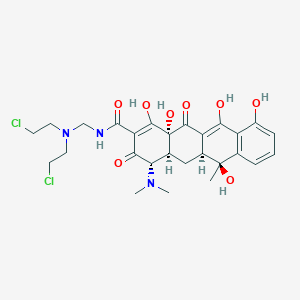
![1H-Isoindole-1,3(2H)-dione, 2-[2-(ethylphenylamino)ethyl]-](/img/structure/B15346969.png)
